

Application Notes and Protocols for Reactions Involving Glycine Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine chloride

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This document provides detailed experimental setups, protocols, and safety information for chemical reactions involving two interpretations of "**glycine chloride**": Glycine Hydrochloride, the salt form of glycine, and Glycyl Chloride, the more reactive acyl chloride derivative.

Part 1: Glycine Hydrochloride

Glycine hydrochloride is a common and stable salt of the amino acid glycine. It is often used as a starting material for the synthesis of other glycine derivatives and in various biochemical applications.

Safety & Handling

Glycine hydrochloride is a crystalline powder that is soluble in water.^[1] It is considered stable under normal conditions but should be stored in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.^{[1][2]} When handling, it is important to avoid creating dust, and personal protective equipment, including gloves and safety goggles, should be worn.^[2] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.^[2]

Experimental Protocols

This protocol describes the preparation of glycine hydrochloride by reacting glycine with concentrated hydrochloric acid.^[3]

Materials:

- Glycine
- Concentrated Hydrochloric Acid
- Ice bath
- Vacuum filtration apparatus
- Vacuum oven

Procedure:

- To 150 ml of concentrated hydrochloric acid, add 100g of glycine.
- Heat the reaction mixture to a temperature between 50°C and 53°C until the glycine is completely dissolved.
- Cool the resulting solution to a temperature between -10°C and -8°C in an ice-salt bath and maintain this temperature for 15-20 minutes to allow for crystallization.
- Filter the resulting solid using a vacuum filtration apparatus.
- Cool the filtrate to -15°C and maintain for about 10 minutes, then filter any additional precipitate through the same filter.
- Dry the collected solid in a vacuum oven at 90°C for 18 hours to yield glycine hydrochloride.

This protocol details the synthesis of glycine, which can then be converted to glycine hydrochloride if desired.[\[4\]](#)

Materials:

- Monochloroacetic acid
- Aqueous ammonia (sp. gr. 0.90)
- Methanol

- Apparatus for concentration under reduced pressure (e.g., rotary evaporator)
- Büchner funnel

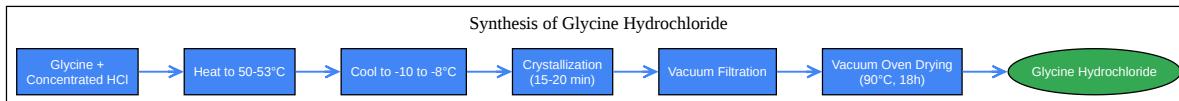
Procedure:

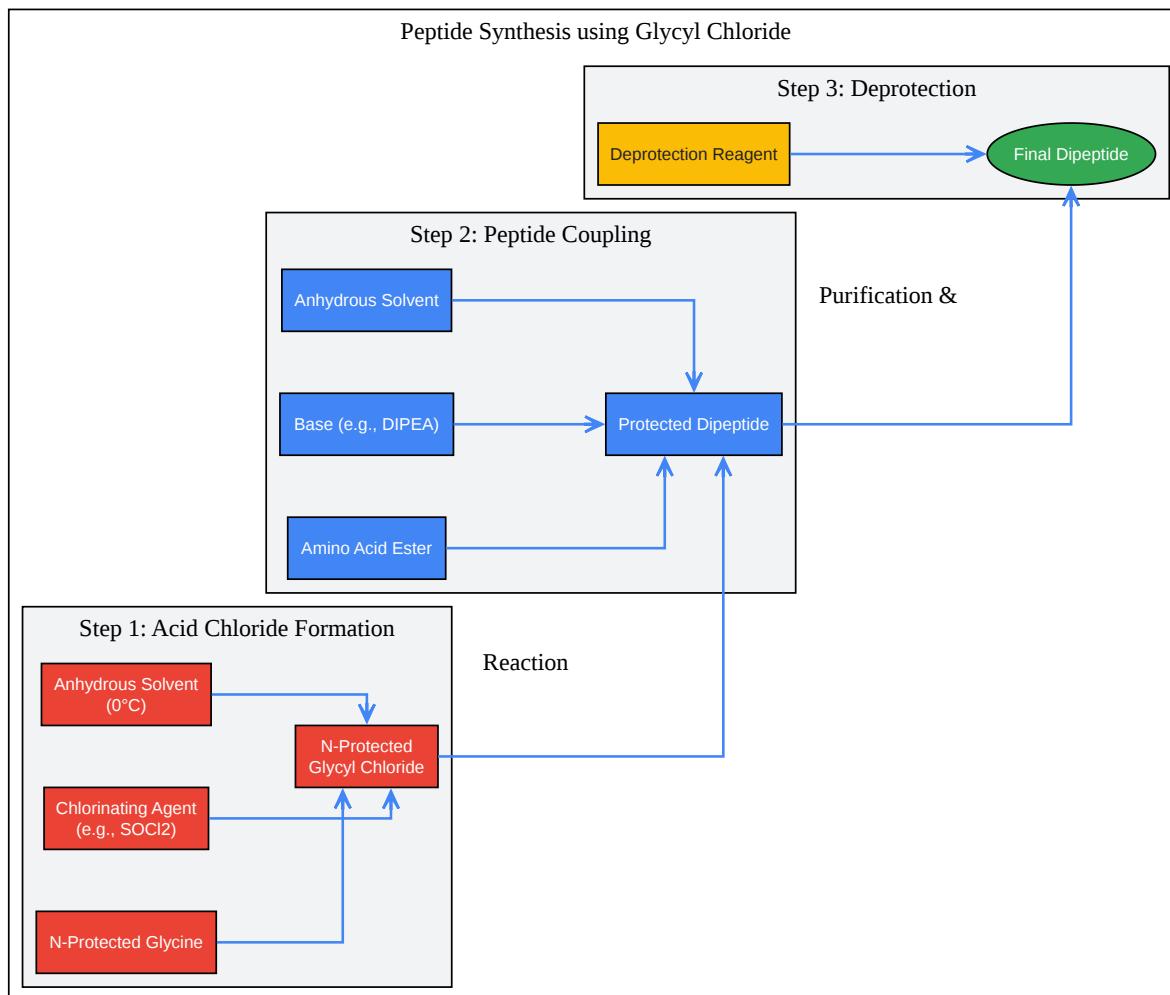
- In a large round-bottomed flask, place 8 liters of aqueous ammonia.
- Gradually add 189 g of monochloroacetic acid to the ammonia solution with stirring.
- Continue stirring until the chloroacetic acid is dissolved and then let the solution stand for approximately 48 hours at room temperature.
- Concentrate the solution under reduced pressure to a volume of about 200 cc.
- Transfer the concentrated solution to a beaker and rinse the flask with a small amount of water, adding the rinse to the beaker.
- To precipitate the glycine, add approximately five volumes (about 1250 cc) of methanol.
- Collect the precipitated glycine on a Büchner funnel, wash with methanol and then ether, and air dry.

Quantitative Data

Parameter	Synthesis of Glycine Hydrochloride[3]	Synthesis of Glycine[4]
Starting Materials	Glycine (100g), Conc. HCl (150ml)	Monochloroacetic acid (189g), Aq. Ammonia (8L)
Reaction Temperature	50-53°C, then -10 to -8°C	Room temperature
Reaction Time	Not specified, cooling for 15-20 min	48 hours
Product	Glycine Hydrochloride	Glycine
Yield	94g (First Crop)	96-98g (after purification)
Purity	Not specified	Described as containing small amounts of chloride and ammonia before purification

Experimental Workflow: Synthesis of Glycine Hydrochloride



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